Methyl 4-bromo-2-chloro-6-methoxybenzoate is an organic compound with the molecular formula and a molecular weight of 279.51 g/mol. This compound is a derivative of benzoic acid, featuring bromine, chlorine, and methoxy substituents on the benzene ring, which contribute to its unique chemical properties and reactivity. It is classified under the category of halogenated aromatic compounds, which are significant in various chemical synthesis processes due to their reactivity and versatility in forming new compounds.
Methyl 4-bromo-2-chloro-6-methoxybenzoate can be synthesized through several methods:
In industrial settings, large-scale production may utilize continuous flow reactors to optimize yield and purity, maintaining precise control over reaction parameters. The synthesis methods are designed for efficiency and scalability, often involving multiple steps that can be adapted based on available starting materials.
The molecular structure of methyl 4-bromo-2-chloro-6-methoxybenzoate can be represented as follows:
COC1=C(C(=CC(=C1)Br)Cl)C(=O)OC
The structural features include:
These substituents influence both the physical properties and reactivity of the compound.
Methyl 4-bromo-2-chloro-6-methoxybenzoate participates in various chemical reactions, including:
The versatility in reactions makes methyl 4-bromo-2-chloro-6-methoxybenzoate a valuable intermediate in organic synthesis, particularly in creating complex molecules for pharmaceuticals and agrochemicals.
The mechanism of action for methyl 4-bromo-2-chloro-6-methoxybenzoate primarily revolves around its ability to undergo nucleophilic substitution due to the electron-withdrawing effects of the halogen substituents. This makes the aromatic ring more susceptible to attack by nucleophiles at positions ortho or para to the halogen atoms.
For example, in a nucleophilic aromatic substitution reaction:
This mechanism is crucial for its application in synthesizing more complex organic molecules.
Methyl 4-bromo-2-chloro-6-methoxybenzoate is typically a solid at room temperature with specific melting and boiling points that depend on purity and environmental conditions.
Key chemical properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 279.51 g/mol |
Purity | ≥95% |
Methyl 4-bromo-2-chloro-6-methoxybenzoate has several scientific applications:
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: